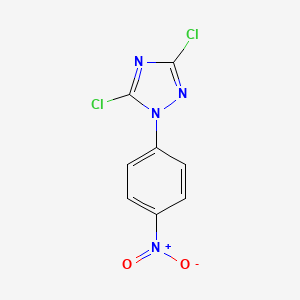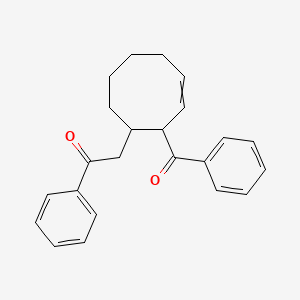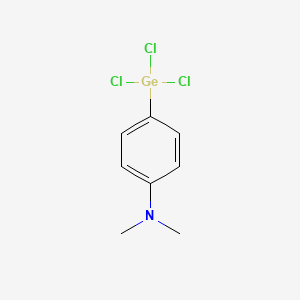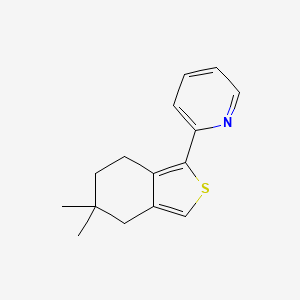
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine: DMPU , is a heterocyclic compound with the following chemical structure:
C12H15NS
It features a pyridine ring fused to a benzothiophene ring, with two methyl groups on the benzothiophene moiety. DMPU serves as a versatile solvent and finds applications in various chemical processes.
Preparation Methods
Synthetic Routes: DMPU can be synthesized through several methods, including:
N-Alkylation of Amines: DMPU acts as a solvent in the N-alkylation of primary amines.
O-Alkylation of Aldoses: It facilitates the O-alkylation of aldoses.
Poly(aryl ethers) Synthesis: DMPU participates in the synthesis of poly(aryl ethers).
Industrial Production: While DMPU is commonly prepared in research laboratories, its industrial-scale production methods are not widely documented. its versatility makes it valuable in various chemical processes.
Chemical Reactions Analysis
DMPU undergoes several types of reactions:
Nucleophilic Substitution: It serves as a solvent in N-alkylation reactions.
Cyclocondensation: DMPU enables the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones.
Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted pyrazoles and poly(aryl ethers).
Scientific Research Applications
DMPU finds applications in:
Organic Synthesis: As a versatile solvent, it aids in various synthetic processes.
Trifluoromethylation: DMPU acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds.
Mechanism of Action
The exact mechanism by which DMPU exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
DMPU’s uniqueness lies in its ability to serve as both a solvent and a chelating agent. Similar compounds include:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): Shares structural similarities and solvent properties.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: A related compound with a different ring system.
Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: Another structurally related compound.
Properties
CAS No. |
183616-00-4 |
|---|---|
Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-(5,5-dimethyl-6,7-dihydro-4H-2-benzothiophen-1-yl)pyridine |
InChI |
InChI=1S/C15H17NS/c1-15(2)7-6-12-11(9-15)10-17-14(12)13-5-3-4-8-16-13/h3-5,8,10H,6-7,9H2,1-2H3 |
InChI Key |
AFTFAYZUQHKVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(SC=C2C1)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


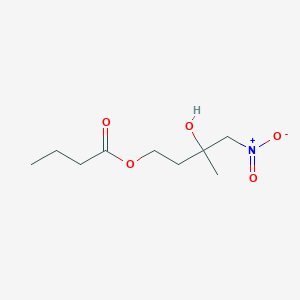
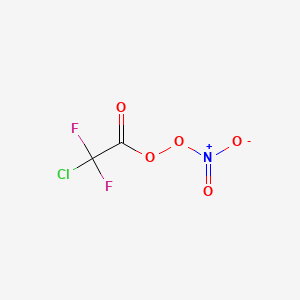
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)


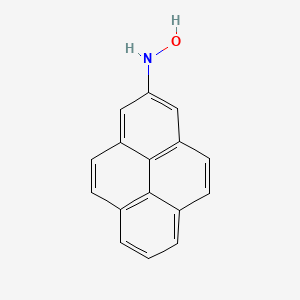
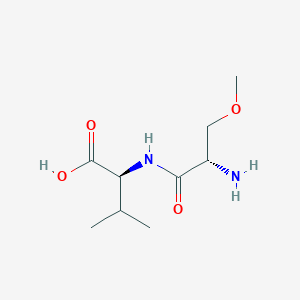

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
